4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1058200-35-3
VCID: VC11923872
InChI: InChI=1S/C19H21N7O/c27-19(20-15-4-2-1-3-5-15)25-12-10-24(11-13-25)17-9-8-16-21-22-18(14-6-7-14)26(16)23-17/h1-5,8-9,14H,6-7,10-13H2,(H,20,27)
SMILES: C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC=CC=C5
Molecular Formula: C19H21N7O
Molecular Weight: 363.4 g/mol

4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide

CAS No.: 1058200-35-3

Cat. No.: VC11923872

Molecular Formula: C19H21N7O

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide - 1058200-35-3

Specification

CAS No. 1058200-35-3
Molecular Formula C19H21N7O
Molecular Weight 363.4 g/mol
IUPAC Name 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperazine-1-carboxamide
Standard InChI InChI=1S/C19H21N7O/c27-19(20-15-4-2-1-3-5-15)25-12-10-24(11-13-25)17-9-8-16-21-22-18(14-6-7-14)26(16)23-17/h1-5,8-9,14H,6-7,10-13H2,(H,20,27)
Standard InChI Key LVGYZUQZMZNHNZ-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC=CC=C5
Canonical SMILES C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC=CC=C5

Introduction

Structural Features and Synthesis

Compounds with a triazolo-pyridazine structure are typically synthesized through multi-step organic reactions. These reactions often involve the formation of the triazole ring followed by its fusion with a pyridazine ring. The incorporation of a piperazine ring, as in the case of 4-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide, adds another layer of complexity and potential biological activity.

Structural ComponentDescription
Triazolo-pyridazine CoreKnown for diverse biological activities, including kinase inhibition and anticancer properties.
Piperazine RingCommon in pharmaceuticals due to its ability to interact with biological systems effectively.
Phenyl GroupEnhances lipophilicity, potentially affecting the compound's reactivity and interaction with biological targets.

Biological Activity and Potential Applications

While specific biological activity data for 4-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide is not readily available, compounds with similar structures have shown promise in various therapeutic areas:

  • Anticancer Properties: Compounds with triazolo-pyridazine cores have been explored for their anticancer potential, often acting as kinase inhibitors.

  • Neuroprotective Effects: Some derivatives of triazolo-pyridazine compounds have demonstrated neuroprotective properties.

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